7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-[4-(trifluoromethoxy)phenyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N5O2/c16-15(17,18)25-10-3-1-9(2-4-10)22-6-5-12-11(13(22)24)7-19-14-20-8-21-23(12)14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEPYTBLCUULST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC3=C(C2=O)C=NC4=NC=NN34)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[4-(Trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.
- Molecular Formula : C17H12F3N5O3
- Molecular Weight : 391.30 g/mol
- Purity : Typically 95% .
Synthesis
The compound is synthesized through various chemical reactions involving pyrido and triazole derivatives. The synthesis often employs molecular hybridization strategies to enhance biological activity .
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit promising anticancer properties. For instance:
- Antiproliferative Effects : The compound has shown significant antiproliferative effects against several human cancer cell lines, including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .
- IC50 Values : In a comparative study, certain derivatives exhibited IC50 values as low as 9.47 µM against MGC-803 cells, indicating potent activity .
The mechanisms underlying the anticancer effects of this compound involve:
- Inhibition of Signaling Pathways : The compound can inhibit the ERK signaling pathway, leading to reduced phosphorylation of key proteins involved in cell proliferation and survival .
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by regulating apoptosis-related proteins such as BAX and Bcl2, ultimately activating caspase pathways .
Case Studies
- Study on MGC-803 Cells : A detailed investigation into the effects of the compound on MGC-803 cells revealed that it not only inhibited cell growth but also induced G2/M phase arrest and apoptosis. The study highlighted the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
- Comparative Analysis with Other Compounds : In a broader study involving various triazolo-pyrimidine derivatives, compounds similar to this compound were tested against standard chemotherapeutic agents like 5-Fluorouracil (5-FU). Results indicated that some derivatives exhibited superior activity compared to 5-FU in specific cell lines .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares the target compound with key analogues identified in the literature:
Structural and Crystallographic Analysis
- Bond Lengths/Angles : Studies on tetrahydrotriazolopyrimidines (e.g., ) confirm that fused triazole-pyrimidine systems adopt planar geometries, facilitating interactions with biological targets .
- SMILES Analysis: The target compound’s SMILES string (Cc1cc2c(c(=O)n1c1ccc(cc1)OC(F)(F)F)cnc1n2ncn1) highlights the pyrido-triazolopyrimidinone core and the spatial orientation of the CF₃O group, critical for docking studies .
Q & A
Basic: What are the established synthetic routes for 7-[4-(trifluoromethoxy)phenyl]pyrido-triazolopyrimidinone, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step pathways, starting with cyclization reactions between substituted pyridines/pyrimidines and triazole derivatives. Key steps include:
- Condensation : Reacting 4-(trifluoromethoxy)benzaldehyde with aminopyrimidine derivatives under acidic conditions (e.g., HCl/EtOH) to form the pyridine-triazole core .
- Cyclization : Using catalysts like K₂CO₃ in DMF at 80–100°C to facilitate ring closure .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios of aryl aldehydes to improve yields (e.g., from ~45% to >70%) .
Basic: How is the molecular structure of this compound validated, and what analytical techniques are essential?
Answer:
Structural validation requires a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., trifluoromethoxy phenyl at C7) and aromatic proton splitting patterns .
- HRMS : Verify molecular formula (e.g., C₁₈H₁₁F₃N₆O₂) with <2 ppm error .
- X-ray crystallography : Resolve bond angles and torsional strain in the pyrido-triazolopyrimidine core, critical for understanding conformational stability .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Advanced: How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?
Answer:
The -OCF₃ group is strongly electron-withdrawing, which:
- Activates the phenyl ring for electrophilic substitution but deactivates meta/para positions for nucleophilic attacks .
- Modifies regioselectivity : In Suzuki-Miyaura couplings, the trifluoromethoxy group directs palladium catalysts to ortho positions due to steric and electronic effects .
Methodology : Compare reaction outcomes with analogs (e.g., -OCH₃ vs. -OCF₃) using DFT calculations (B3LYP/6-31G*) to map charge distribution .
Advanced: What strategies resolve contradictions in reported bioactivity data (e.g., kinase inhibition vs. cytotoxicity)?
Answer:
Contradictions arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-response profiling : Test across a wide concentration range (nM to μM) to distinguish specific inhibition from general toxicity .
- Selectivity screening : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Metabolic stability assays : Incubate with liver microsomes to assess if metabolites contribute to cytotoxicity .
Advanced: How can computational modeling predict binding modes of this compound with ATP-binding pockets?
Answer:
Molecular docking (AutoDock Vina) :
- Prepare the protein structure (PDB: 3QKK) by removing water molecules and adding polar hydrogens.
- Generate ligand conformers using RDKit and dock with exhaustiveness=20 .
MD simulations (GROMACS) : - Run 100-ns trajectories to assess stability of key interactions (e.g., hydrogen bonds with Lys33 or π-π stacking with Phe82) .
Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from kinase assays .
Basic: What are the solubility and stability profiles under physiological conditions?
Answer:
- Solubility : Poor aqueous solubility (logP ~3.5 via HPLC), improved using co-solvents (e.g., 10% DMSO/PBS) .
- Stability :
- pH-dependent degradation : Stable at pH 7.4 (t₁/₂ >24h) but degrades rapidly at pH <3 (t₁/₂ ~2h) .
- Photostability : Protect from UV light to prevent ring-opening reactions .
Advanced: How to design SAR studies to optimize potency against resistant kinase mutants?
Answer:
- Core modifications : Introduce bulky substituents (e.g., cyclopentyl at C7) to fill hydrophobic pockets in mutant kinases .
- Substituent scanning : Synthesize analogs with halogens (e.g., -F, -Cl) at C2 to enhance van der Waals interactions .
- Resistance profiling : Test against clinically relevant mutants (e.g., T315I BCR-ABL) using cellular assays .
Basic: What safety precautions are required for handling this compound?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of trifluoromethoxy byproducts .
- Waste disposal : Neutralize acidic/basic residues before incineration .
Advanced: How does the compound’s fluorescence profile enable cellular imaging applications?
Answer:
The conjugated triazolopyrimidine core exhibits λₑₓ=360 nm and λₑₘ=450 nm, suitable for:
- Live-cell imaging : Incubate with HeLa cells (10 μM, 37°C) and visualize via confocal microscopy .
- Quenching studies : Titrate with metal ions (e.g., Fe³⁺) to detect intracellular redox changes .
Advanced: What experimental designs minimize batch-to-batch variability in biological assays?
Answer:
- Standardized protocols : Pre-treat cells with serum-free media for 24h before dosing .
- Internal controls : Include reference inhibitors (e.g., staurosporine) in each plate .
- Replicate design : Use n=6 replicates per concentration to account for pipetting errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
